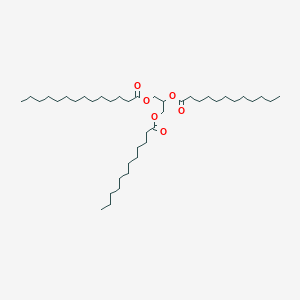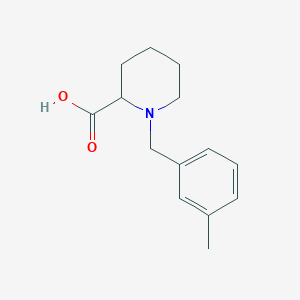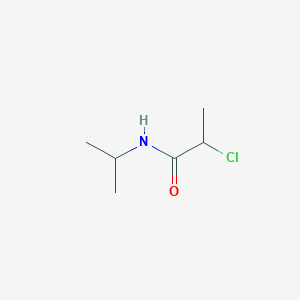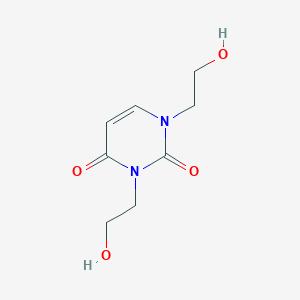
1,3-Bis(2-hydroxyethyl)uracil
説明
1,3-Bis(2-hydroxyethyl)uracil, also known as BHEU, is an important synthetic compound used in a variety of scientific research applications. It is a derivative of the naturally-occurring nucleoside uracil, and is used as a model compound to study the effects of modifications to the uracil base and its derivatives. BHEU is used in a variety of biochemical and physiological experiments, including those related to DNA and RNA synthesis, gene expression, and protein-nucleic acid interactions.
科学的研究の応用
Synthesis and Derivatives
1,3-Bis(2-hydroxyethyl)uracil is an important chemical intermediate in the synthesis of various derivatives and compounds. Studies have demonstrated its utility in creating diverse uracil derivatives. For instance, it's used in the synthesis of 5-substituted uracils, which are integral in studying their incorporation into nucleic acids (Evans, Jones, & Walker, 1973). Additionally, its reaction with ethylene carbonate leads to the formation of both 1-(2-hydroxyethyl)uracil and 3-(2-hydroxyethyl)uracil, which are precursors for further chemical transformations (Ustyuzhanin, Kolomeitseva, & Tikhomirova-Sidorova, 1978).
Macrocyclic Derivatives
Research has explored the creation of macrocyclic pyrimidine derivatives using 1,3-bis(2-hydroxyethyl)uracil. These derivatives have potential applications in various scientific and pharmaceutical fields. Such derivatives have been synthesized and analyzed for their chemical properties and potential applications (Krivonogov et al., 2003).
Optical and Nonlinear Optical Applications
1,3-Bis(2-hydroxyethyl)uracil derivatives have shown promise in optical data storage applications. Their ability to undergo photoinduced reactions makes them suitable for high-capacity optical data storage. This application is especially relevant in the fields of digital storage and information technology (Lohse et al., 2006).
Antioxidant Activity
Research has also indicated that some 1,3-bis(2-hydroxyethyl)uracil derivatives possess antioxidant properties. These compounds could have potential applications in pharmacology and medicine, particularly in treatments where antioxidant activity is beneficial (Krivonogov et al., 2001).
特性
IUPAC Name |
1,3-bis(2-hydroxyethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c11-5-3-9-2-1-7(13)10(4-6-12)8(9)14/h1-2,11-12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEISPWDGKTJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N(C1=O)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400157 | |
| Record name | 1,3-BIS(2-HYDROXYETHYL)URACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-hydroxyethyl)uracil | |
CAS RN |
711-66-0 | |
| Record name | 1,3-BIS(2-HYDROXYETHYL)URACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2-hydroxyethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



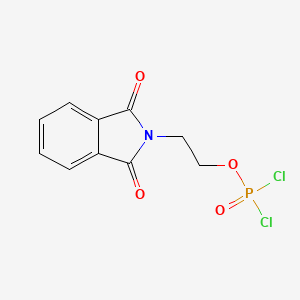
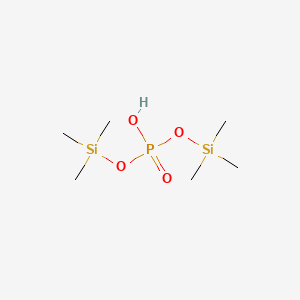
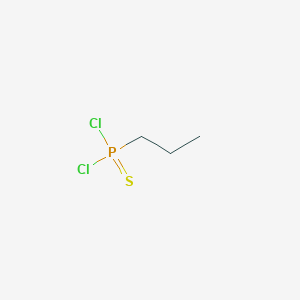
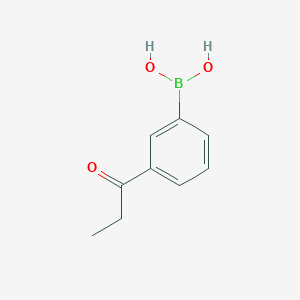
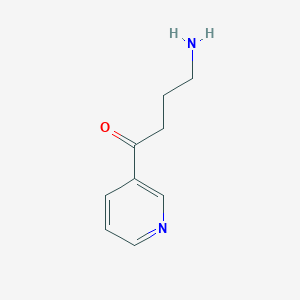


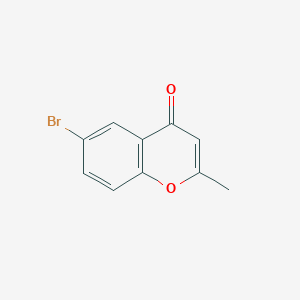


![2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate](/img/structure/B1608568.png)
